Phenyl-n-butylborinic acid
Overview
Description
Phenyl-n-butylborinic acid is a chemical compound with the molecular formula C10H14BO . It has been characterized as an ultrapotent transition state analog inhibitor .
Synthesis Analysis
Phenyl-n-butylborinic acid has been synthesized and used in various studies . A wide variety of boronic acids have been employed for diol binding with differing substitution of the phenyl ring, with the goals of simplifying their synthesis and altering their thermodynamics of complexation .Molecular Structure Analysis
The molecular structure of Phenyl-n-butylborinic acid is determined by 11B NMR spectroscopy . The chemical shift of the boronic acid transforming into the boronate ester was monitored at pHs ranging from 2 to 10 .Chemical Reactions Analysis
Phenyl-n-butylborinic acid is known to react with carbohydrates in water. Incorporated in carbohydrates are 1,2-diols, which react with boronic acids through a reversible covalent condensation pathway .Scientific Research Applications
Inhibition of Lipolytic Enzymes : A study by Sutton et al. (1986) identified Phenyl-n-butylborinic acid as a potent transition state analog inhibitor of lipolytic enzymes, particularly cholesterol esterase and lipoprotein lipase, with a Ki value of 2.9 +/- 0.6 nM. This finding underscores its potential in biochemical studies focusing on enzyme inhibition (Sutton, L. D., Stout, J., Hosie, L., Spencer, P., & Quinn, D., 1986).
Diabetes Treatment : Chemical chaperones like 4-phenyl butyric acid, a compound related to Phenyl-n-butylborinic acid, have been shown to reduce ER stress and restore glucose homeostasis in obese and diabetic mice. This presents potential new treatment avenues for type 2 diabetes, as demonstrated in research by Özcan et al. (2006) (Özcan, U., Yilmaz, E., Özcan, L., Furuhashi, M., Vaillancourt, É., Smith, R. O., Görgün, C., & Hotamışlıgil, G., 2006).
Catalysis in Organic Chemistry : Lenardão et al. (2009) reported that a new acidic ionic liquid phenyl butyl ethyl selenonium tetrafluoroborate effectively catalyzes the Baylis-Hillman reaction. This points to its usefulness in facilitating reactions under mild conditions with moderate to good yields (Lenardão, E., Feijó, J., Thurow, S., Perin, G., Jacob, R., & Silveira, C. C., 2009).
Insulin Delivery Systems : A study by Matsumoto et al. (2003) showcased the development of glucose-responsive polymers bearing a novel phenylborate derivative, operating under physiological pH conditions. This has implications for self-regulated insulin delivery systems in diabetes treatment (Matsumoto, A., Ikeda, S., Harada, A., & Kataoka, K., 2003).
Formation of Nitric Oxide : Research by Chamulitrat et al. (1993) revealed that the light-induced decomposition of PBN, a compound related to Phenyl-n-butylborinic acid, can produce nitric oxide in biological samples. This has implications for altering biological functions and impacts free radical research (Chamulitrat, W., Jordan, S., Mason, R., Saito, K., & Cutler, R., 1993).
Alkaloid Production in Plants : Kitamura et al. (1993) discovered that phenyllactic acid significantly increases the incorporation of phenyl[1-14C]alanine into the organic acid fraction of Duboisia leichhardtii root cultures, which could affect the production of tropane alkaloids (Kitamura, Y., Nishimi, S., Miura, H., & Kinoshita, T., 1993).
Safety And Hazards
Phenyl-n-butylborinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
InChI |
InChI=1S/C10H14BO/c12-11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIFQISDEUDMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B](CCCCC1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905727 | |
Record name | Hydroxy(4-phenylbutyl)boranyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-n-butylborinic acid | |
CAS RN |
100757-73-1 | |
Record name | Phenyl-n-butylborinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100757731 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxy(4-phenylbutyl)boranyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40905727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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